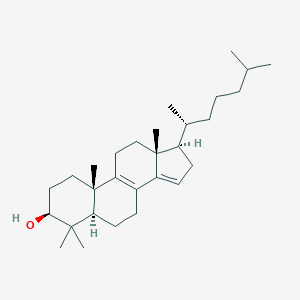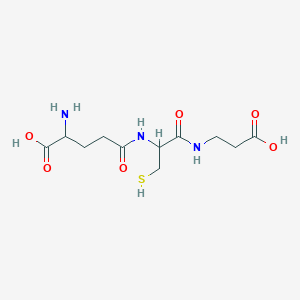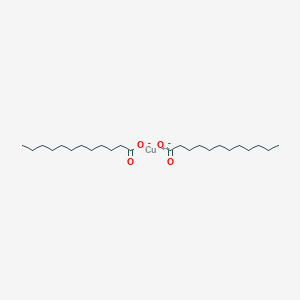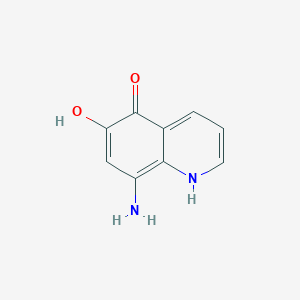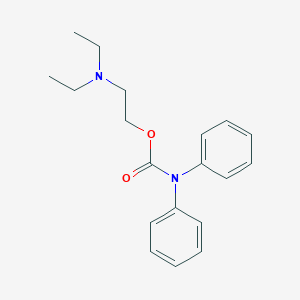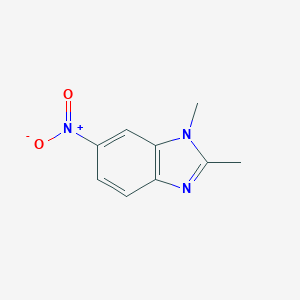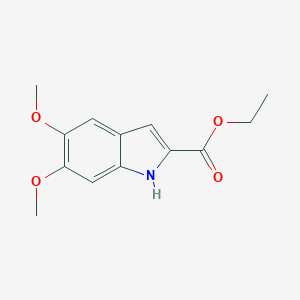
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are an important class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, they do provide insights into the synthesis, molecular structure, and properties of closely related indole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of indole derivatives typically involves the formation of the indole ring system followed by functionalization at various positions on the ring. For instance, the synthesis of ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved and characterized by various spectroscopic methods, indicating that the formation of such compounds can be an exothermic and spontaneous reaction at room temperature . Similarly, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved the growth of single crystals by gradual evaporation of acetone under ambient conditions . These methods suggest that the synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate could also be performed under mild conditions and may involve similar crystallization techniques.
Molecular Structure Analysis
The molecular structure of indole derivatives is often determined using spectroscopic methods and confirmed by single-crystal X-ray analysis. Density functional theory (DFT) calculations are also used to optimize the molecular structure and predict various properties . The molecular structure is crucial as it influences the physical, chemical, and biological properties of the compound. For example, the planarity of the aromatic ring system and the orientation of substituents can affect the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, often facilitated by the reactivity of the indole ring system. The presence of substituents can further influence these reactions by altering the electron density and steric hindrance around the reactive sites. The papers provided do not detail specific reactions for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, but studies on similar compounds show that they can form dimers through intermolecular interactions such as hydrogen bonding and π-π stacking . These interactions are important for the stability and self-assembly of the molecules in the solid state.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are closely related to their molecular structure. The spectroscopic properties, including UV-Vis and FT-IR spectra, provide information about the electronic transitions and vibrational modes within the molecule . Theoretical calculations, such as time-dependent DFT (TD-DFT), can predict these properties and help understand the behavior of the compound under different conditions. The thermodynamic parameters, such as binding energy and stability, can be evaluated to determine the feasibility of reactions and the strength of intermolecular interactions . Additionally, the reactivity descriptors, including Fukui functions and electrophilicity indices, can identify the reactive sites within the molecule .
Applications De Recherche Scientifique
Cyclisation Mechanisms
Research by Clayton, Black, and Harper (2008) focused on the cyclisation of indolo oxime ethers, including ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. They explored the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates, emphasizing the electronic requirements and reaction mechanisms. This work contributes to understanding the chemical processes involved in synthesizing complex indole compounds (Clayton, Black, & Harper, 2008).
Eumelanin-Inspired Synthesis
Aebly et al. (2018) utilized ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in the synthesis of dihydroxyindoles, which are key monomers in eumelanin. This research has implications in understanding the biological roles of eumelanin beyond melanin formation, potentially leading to novel applications in biochemistry and pharmaceuticals (Aebly et al., 2018).
Indole Derivative Oligomerization
Mutulis et al. (2008) explored the oligomerization of indole derivatives, including ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, with thiols. This study contributes to the understanding of chemical reactions and bonding in indole compounds, which can have applications in creating new materials with unique properties (Mutulis et al., 2008).
Synthesis of Complex Indole Derivatives
Katritzky et al. (1999) conducted research on the enantioselective synthesis of ethyl 6-substituted hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This work provides insights into synthesizing complex indole-based structures, potentially useful in pharmaceuticals and organic chemistry (Katritzky et al., 1999).
Antiviral Activity Studies
Research by Ivashchenko et al. (2014) included the synthesis of various indole derivatives, among them ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, and evaluated their antiviral activities. This study highlights the potential of indole derivatives in developing new antiviral drugs (Ivashchenko et al., 2014).
Propriétés
IUPAC Name |
ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSDPZPBBBAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167663 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
CAS RN |
16382-18-6 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



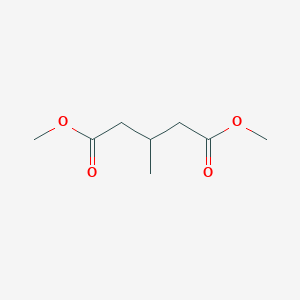
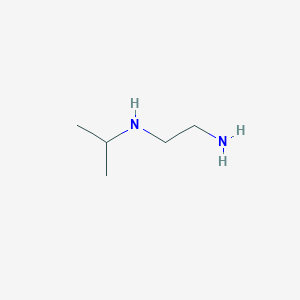
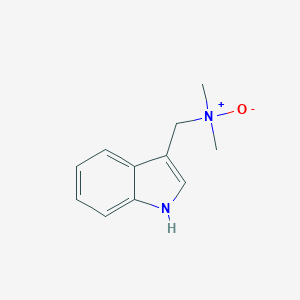
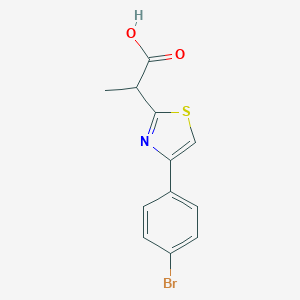
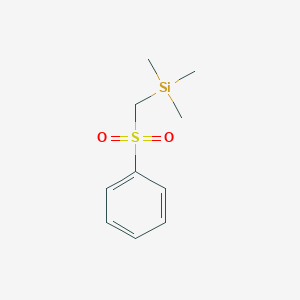
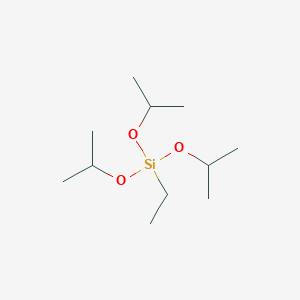
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
